molecular formula C12H10O3 B2358396 5-(Phenoxymethyl)furan-2-carbaldehyde CAS No. 685904-18-1

5-(Phenoxymethyl)furan-2-carbaldehyde

Cat. No.: B2358396
CAS No.: 685904-18-1
M. Wt: 202.209
InChI Key: UEFQGYJMYZTWIJ-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H10O3 It is a furan derivative with a phenoxymethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Phenoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

Furan-2-carbaldehyde+Phenoxymethyl chlorideNaOH, RefluxThis compound\text{Furan-2-carbaldehyde} + \text{Phenoxymethyl chloride} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} Furan-2-carbaldehyde+Phenoxymethyl chlorideNaOH, Reflux​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Phenoxymethyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxymethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(Phenoxymethyl)furan-2-carboxylic acid

    Reduction: 5-(Phenoxymethyl)furan-2-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-(Phenoxymethyl)furan-2-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)furan-2-carbaldehyde depends on the specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfurfural: Similar structure but with a methyl group instead of a phenoxymethyl group.

    5-Bromo-2-furaldehyde: Contains a bromine atom instead of a phenoxymethyl group.

    5-Nitro-2-furaldehyde: Contains a nitro group instead of a phenoxymethyl group.

Uniqueness

5-(Phenoxymethyl)furan-2-carbaldehyde is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(phenoxymethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-8-11-6-7-12(15-11)9-14-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFQGYJMYZTWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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